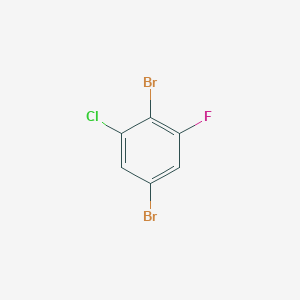

![molecular formula C14H15Cl2N B1388289 {4-[2-(4-Chlorphenyl)ethyl]phenyl}amin-Hydrochlorid CAS No. 1185297-02-2](/img/structure/B1388289.png)

{4-[2-(4-Chlorphenyl)ethyl]phenyl}amin-Hydrochlorid

Übersicht

Beschreibung

{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride, also known as 4-chloro-N-ethyl-2-phenylethylamine HCl, is an organic compound used in scientific research. It is a derivative of the arylalkylamine class and is used to study the effects of catecholamine neurotransmitters on the body. It has a variety of applications in scientific research, including biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

. In der Proteomik kann es verwendet werden, um die Proteinexpression, -modifikation und -interaktion zu untersuchen, die für das Verständnis zellulärer Prozesse und Krankheitsmechanismen unerlässlich sind.

Entwicklung von antimikrobiellen Wirkstoffen

Forschungsergebnisse zeigen, dass Derivate ähnlicher Verbindungen vielversprechende Ergebnisse als antimikrobielle Wirkstoffe gezeigt haben . Sie wurden auf ihre in-vitro-Aktivität gegen Bakterien (Gram-positiv und Gram-negativ) und Pilzarten untersucht, was auf potenzielle Anwendungen für {4-[2-(4-Chlorphenyl)ethyl]phenyl}amin-Hydrochlorid bei der Entwicklung neuer antimikrobieller Therapien hindeutet.

Antitumoraktivität

Die strukturellen Analoga der Verbindung wurden auf ihre Antitumoraktivität untersucht, insbesondere gegen östrogenrezeptor-positive humane Brustadenokarzinom-Zellinien (MCF7) . Dies impliziert, dass this compound weiter auf seine Wirksamkeit in der Krebsbehandlung erforscht werden könnte.

Molekulardocking-Studien

Molekulardocking-Studien verwandter Verbindungen wurden durchgeführt, um die Bindungsart von aktiven Verbindungen mit Rezeptoren zu verstehen . Dies deutet darauf hin, dass this compound in der Molekülmodellierung verwendet werden könnte, um Interaktionen mit biologischen Zielmolekülen vorherzusagen, was die Arzneimittelentwicklung unterstützt.

Forschung zu entzündungshemmenden und schmerzlindernden Wirkungen

Indolderivate, die ein ähnliches molekulares Grundgerüst aufweisen, haben entzündungshemmende und schmerzlindernde Wirkungen gezeigt . Dies deutet auf die potenzielle Verwendung von this compound bei der Erforschung neuer Behandlungen für Entzündungen und Schmerzmanagement hin.

Antivirale Forschung

Verbindungen mit ähnlichen Strukturen wurden auf ihre antivirale Aktivität gegen eine breite Palette von RNA- und DNA-Viren untersucht . Dies zeigt, dass this compound wertvoll für die Erforschung von antiviralen Medikamenten sein könnte.

Studien zur Arzneimittelresistenz

Die Verbindung könnte entscheidend sein, um Arzneimittelresistenz zu untersuchen, insbesondere im Zusammenhang mit antimikrobieller und antitumoraler Arzneimittelresistenz durch Krankheitserreger und Krebszellen . Das Verständnis der Resistenzmechanismen kann zur Entwicklung effektiverer therapeutischer Strategien führen.

Pharmakologisches Aktivitätsprofiling

Aufgrund seiner strukturellen Ähnlichkeit mit Verbindungen mit unterschiedlichen pharmakologischen Aktivitäten kann this compound verwendet werden, um verschiedene pharmakologische Aktivitäten wie antibakterielle, antifungale, antituberkulöse und antitumorale Aktivitäten zu profilieren .

Wirkmechanismus

Target of Action

Many aromatic amines, like “{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride”, are known to interact with various receptors in the body, including G-protein coupled receptors and ion channels . The specific target would depend on the exact structure of the compound and its physicochemical properties.

Mode of Action

Aromatic amines can act as ligands, binding to their target receptors and modulating their activity . The chlorine atom in “{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” could potentially enhance its lipophilicity, aiding in crossing cell membranes and reaching intracellular targets.

Biochemical Pathways

The exact biochemical pathways affected by “{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” would depend on its specific targets. Aromatic amines can be involved in a variety of biochemical pathways, including signal transduction, neurotransmission, and metabolic processes .

Pharmacokinetics

Aromatic amines are generally well absorbed in the body due to their lipophilic nature. They can be metabolized in the liver, often through processes like acetylation or hydroxylation . The presence of the chlorine atom might affect its metabolism and excretion.

Result of Action

The molecular and cellular effects of “{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride” would depend on its specific targets and the pathways they are involved in. It could potentially alter cellular signaling, metabolic processes, or neurotransmission .

Vorteile Und Einschränkungen Für Laborexperimente

The use of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloridethyl-2-phenylethylamine HCl in lab experiments has a number of advantages and limitations. One of the advantages is that it is easy to synthesize and is relatively inexpensive. Furthermore, it is a potent agonist of the dopamine and norepinephrine receptors and is a substrate for monoamine oxidase, making it useful for studying the effects of drugs and monoamine oxidase inhibitors. However, it is important to note that this compound can be toxic in high doses, so it is important to use it with caution and in controlled doses.

Zukünftige Richtungen

There are a number of potential future directions for the use of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloridethyl-2-phenylethylamine HCl in scientific research. One potential direction is to investigate the effects of this compound on other neurotransmitters, such as glutamate and GABA. Furthermore, it could be used to study the effects of drugs on the body, as well as the effects of monoamine oxidase inhibitors. Additionally, it could be used to study the effects of catecholamine neurotransmitters on the body, as well as the effects of other drugs on the body. Finally, it could be used to study the effects of this compound on the brain and its potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to changes in their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby affecting cellular metabolism and other cellular processes .

Molecular Mechanism

At the molecular level, {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, thereby altering its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate key enzymes in metabolic pathways, leading to changes in the concentration of specific metabolites .

Transport and Distribution

The transport and distribution of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of the compound can significantly affect its activity and function, as it needs to be in the right place to interact with its target biomolecules .

Eigenschaften

IUPAC Name |

4-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN.ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h3-10H,1-2,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJIOJFJZDRGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662992 | |

| Record name | 4-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185297-02-2 | |

| Record name | 4-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

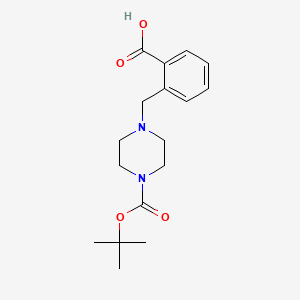

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B1388219.png)

![2-[4-Nitro-2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1388221.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride](/img/structure/B1388228.png)